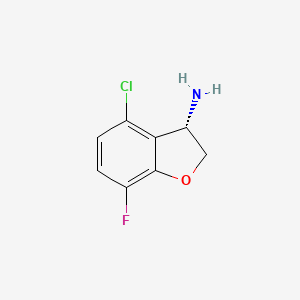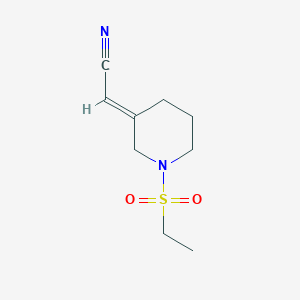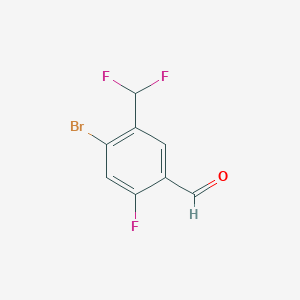
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C8H4BrF3O. It is a fluorinated aromatic aldehyde, which makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine, fluorine, and aldehyde functional groups in its structure imparts unique chemical properties that are useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2-fluorobenzaldehyde, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of bromine or brominating agents, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron or aluminum chloride. The difluoromethylation can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Bromo-5-(difluoromethyl)-2-fluorobenzoic acid
Reduction: 4-Bromo-5-(difluoromethyl)-2-fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is used in various scientific research applications, including:
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological molecules.
Medicine: As a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-(difluoromethyl)-2-fluoroaniline
- 4-Bromo-5-(difluoromethyl)-2-fluorophenol
Uniqueness
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C8H4BrF3O |
|---|---|
Poids moléculaire |
253.02 g/mol |
Nom IUPAC |
4-bromo-5-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H4BrF3O/c9-6-2-7(10)4(3-13)1-5(6)8(11)12/h1-3,8H |
Clé InChI |
ZPUPTAQJSJRYIL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(F)F)Br)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


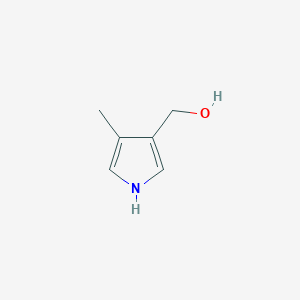
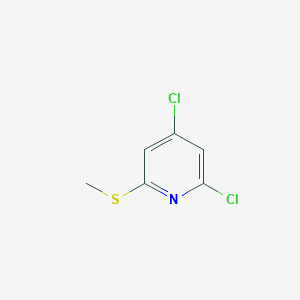
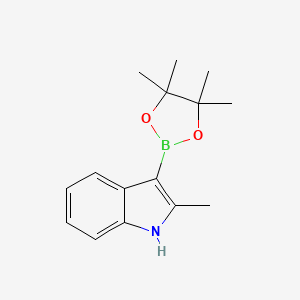
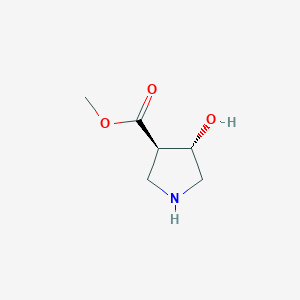
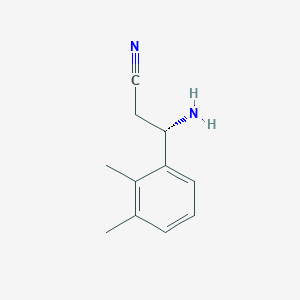
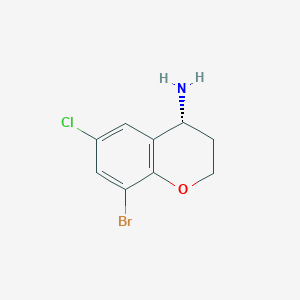
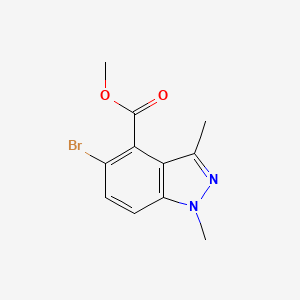
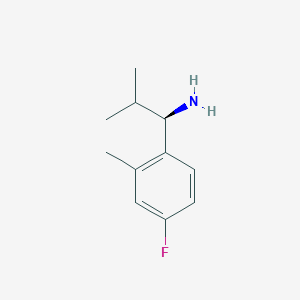
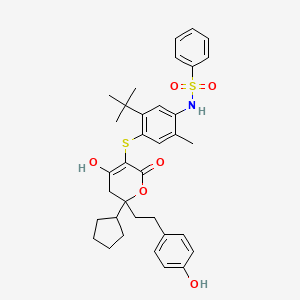
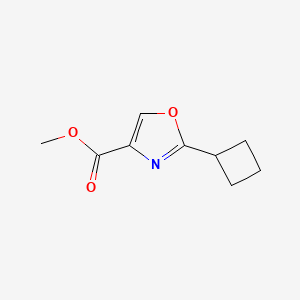
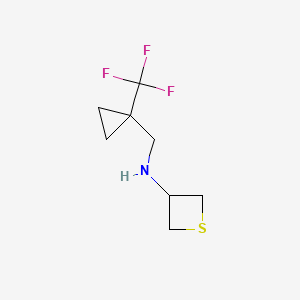
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
